

Endocrine Disrupting Effects of Profenofos in Wildlife: A Technical Guide

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Compound of Interest

Compound Name: Profenofos

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Abstract

Profenofos, a broad-spectrum organophosphate insecticide, is widely utilized in agriculture to control a range of pests.[1] Its extensive use, however, has raised significant concerns regarding its impact on non-target wildlife. Emerging evidence strongly indicates that **profenofos** acts as an endocrine-disrupting chemical (EDC), interfering with the hormonal systems of various animal species and leading to adverse reproductive and developmental outcomes.[2][3] This technical guide provides an in-depth analysis of the endocrine-disrupting effects of **profenofos** on wildlife, with a focus on fish, amphibians, birds, and mammals. It synthesizes quantitative data on toxicity and hormonal alterations, details the experimental protocols used in key studies, and visualizes the signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

Endocrine disrupting chemicals (EDCs) are exogenous substances that alter the functions of the endocrine system, causing adverse health effects in an intact organism, its progeny, or (sub)populations.[4] Pesticides, including organophosphates like **profenofos**, are a significant source of EDCs in the environment.[5] **Profenofos** primarily exerts its insecticidal action through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[6] However, its toxicological profile extends beyond neurotoxicity to include significant endocrine-disrupting properties.[2]

This guide will systematically review the documented effects of **profenofos** across different wildlife taxa, presenting the data in a structured format to facilitate comparison and analysis. Detailed experimental methodologies are provided to aid in the replication and extension of these studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, conceptual frameworks for understanding the mechanisms of **profenofos**-induced endocrine disruption.

Endocrine Disrupting Effects of Profenofos in Fish

Fish are particularly vulnerable to aquatic contaminants like **profenofos** due to their direct and continuous exposure. Studies have demonstrated that **profenofos** is highly toxic to fish, with sublethal concentrations leading to a cascade of adverse effects, including endocrine disruption.^{[7][8]}

Quantitative Data on Profenofos Toxicity in Fish

The following table summarizes the lethal concentrations and sublethal effects of **profenofos** observed in various fish species.

Species	Parameter	Value	Exposure Duration	Reference
Gambusia affinis (Mosquito fish)	LC50	0.64 ± 0.06 mg/L	96 hours	
Sublethal Concentration	0.13 mg/L	20 days	[7] [8]	
Oreochromis mossambicus (Tilapia)	LC50	0.272 ± 0.0177 mg/L	96 hours	[9]
Sublethal Concentration	0.108 mg/L	28 days	[9]	
Sublethal Concentration	30 µg/L	28 days	[10]	
Labeo rohita (Rohu)	LC50	100 µg/L	24 hours	[11]
Ctenopharyngodon idella (Grass carp)	LC50	7.2 µg/L	96 hours	[12]
Sublethal Concentrations	1.8 µg/L and 3.6 µg/L	21 days	[12]	
Danio rerio (Zebrafish)	LC50	0.057 mg/L	96 hours	[13]
Sublethal Concentrations	10%, 25%, and 50% of LC50	7 days	[13]	
Notopterus notopterus	Sublethal Concentration	0.7 ppm of LC50	Reproductive phase	

Key Experimental Protocols

- Test Organism: Early developing Danio rerio embryos (4 hours post-fertilization).

- Exposure System: Static system.
- **Profenofos** Concentrations: A series of dilutions, including 10%, 25%, and 50% of the determined 96-hour LC50 (0.057 mg/L).
- Exposure Duration: 7 days or until hatching.
- Endpoints Measured:
 - Lethality: Median lethal concentration (LC50) calculated at 24, 48, 72, and 96 hours.
 - Hatching Time: Recorded at 12-hour intervals to calculate the median hatching time (HT50).
 - Survival Rate: Monitored throughout the exposure period.
 - Malformations: Developmental abnormalities such as fluid accumulation, impaired jaw, short tail, ruptured fins, curved body, and deformed heart were observed.
 - Heartbeat: Measured to assess cardiac function.
- Test Organism: Adult freshwater teleost fish, *Notopterus notopterus*.
- Exposure: Sublethal concentration of **profenofos** (0.7 ppm of LC50) during the reproductive phase.
- Tissue Collection: Ovaries from control and experimental fish were collected.
- Fixation: Tissues were fixed in Bouin's fluid for 24 hours.
- Processing:
 - Dehydration in a graded series of alcohol.
 - Clearing in xylene.
 - Embedding in paraffin wax.
- Sectioning: Thin sections of the embedded tissues were cut.

- **Staining:** Sections were stained with hematoxylin and eosin.
- **Analysis:** Microscopic examination for degenerative changes, atretic follicles, and damage to oocytes and follicular walls.

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for assessing the embryotoxicity of **profenofos** in zebrafish.

Endocrine Disrupting Effects of Profenofos in Amphibians

Amphibian populations are declining globally, with pesticide contamination being a significant contributing factor.^[14] **Profenofos** has been shown to be highly lethal and genotoxic to amphibians, indicating its potential to disrupt their endocrine systems.^[14]

Quantitative Data on Profenofos Toxicity in Amphibians

Species	Parameter	Value	Exposure Duration	Reference
Rana spinosa (Tadpoles)	LC50	1.59 mg/L	24 hours	[14]
LC50	1.14 mg/L	48 hours	[14]	
LC50	0.77 mg/L	72 hours	[14]	
LC50	0.58 mg/L	96 hours	[14]	

Key Experimental Protocols

- **Test Organism:** Tadpoles of the Chinese native amphibian, *Rana spinosa*.
- **Exposure:** Various sublethal concentrations of **profenofos**.
- **Endpoints Measured:**
 - **Acute Lethality:** Determination of LC50 values at 24, 48, 72, and 96 hours.

- Genotoxicity (Comet Assay): DNA damage in erythrocytes was assessed using alkaline single-cell gel electrophoresis.
- Genotoxicity (Micronucleus Test): Evaluation of micronucleus formation in erythrocytes after 96 hours of exposure to assess chromosomal damage.

Endocrine Disrupting Effects of Profenofos in Birds

While research on the direct endocrine-disrupting effects of **profenofos** in birds is limited, studies have demonstrated its toxicity, which can indirectly impact reproductive success.[\[15\]](#)

Quantitative Data on Profenofos Toxicity in Birds

Species	Parameter	Value	Exposure Duration	Reference
Egretta alba (White Egret)	LD50	Not specified, but 1/50th of LD50 was used as a sublethal dose	5 consecutive days	[15]
Anas platyrhynchos (Mallard duck)	LD50	109 mg/kg body weight	Acute oral	[16]

Key Experimental Protocols

- Test Organism: White egret (*Egretta alba*).
- Dosing: Oral administration of 1/50th of the predetermined LD50 for 5 consecutive days.
- Endpoints Measured:
 - Body Weight Gain: Monitored throughout the study.
 - Relative Organ Weights: Liver and kidney weights were measured at the end of the study.
 - Serum Biochemistry: Analysis of aspartate aminotransferase (AST), alanine aminotransferase (ALT), urea, and creatinine levels.

- Histopathology: Microscopic examination of liver and kidney tissues for pathological changes.

Endocrine Disrupting Effects of Profenofos in Mammals

Studies on laboratory mammals, such as rabbits and rats, have provided direct evidence of the endocrine-disrupting capabilities of **profenofos**, particularly on the male reproductive system.

[\[2\]](#)[\[3\]](#)

Quantitative Data on Profenofos Effects in Mammals

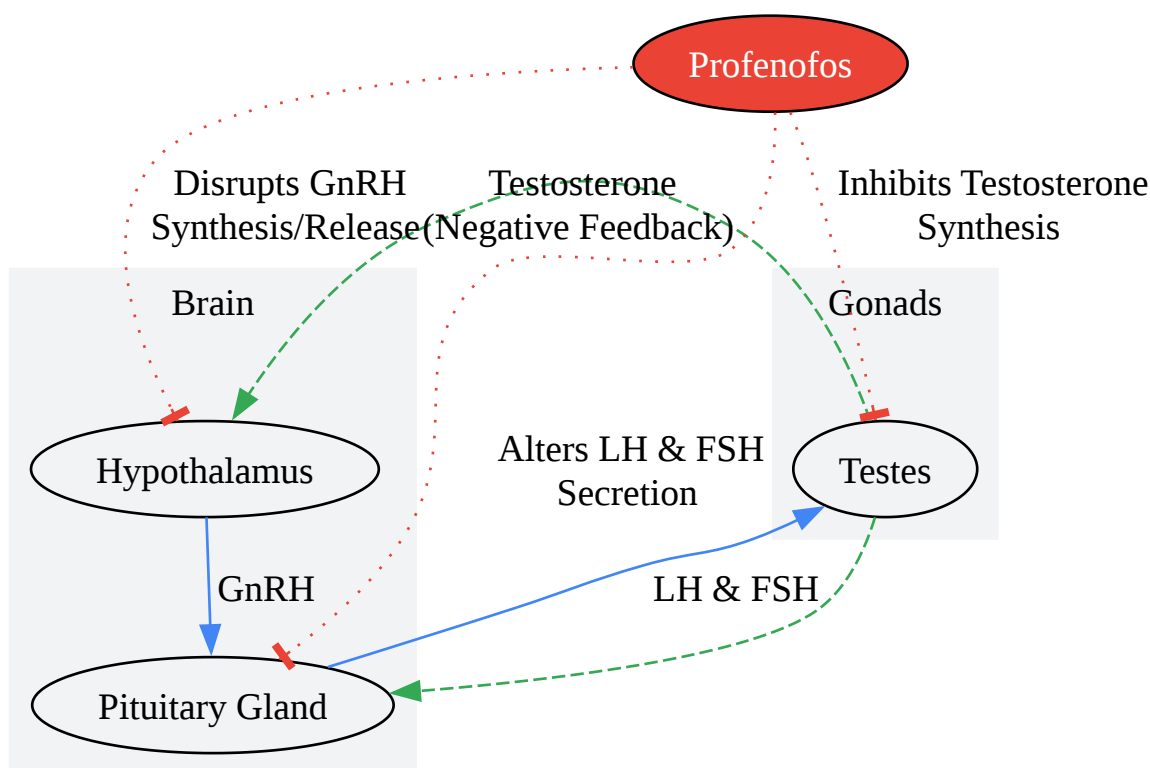
Species	Parameter	Effect	Exposure Details	Reference
Oryctolagus cuniculus (Rabbit)	Body Weight	Highly significant decrease (P < 0.001)	1/10th of LD50 for 11 and 15 days	[3]
Testes Weight	Highly significant decrease (P < 0.001)	1/10th of LD50 for 11 and 15 days	[3]	
Leydig Cells	Vanished or regressed	1/10th of LD50 for 11 and 15 days	[3]	
Female Albino Rats	Estrogen and FSH	Significant increase (P < 0.05)	1/10th and 1/50th of LD50 for six weeks	[17]
Progesterone and LH	Significant decrease (P < 0.05)	1/10th and 1/50th of LD50 for six weeks	[17]	
Male Spray Workers (Human)	Serum Testosterone	Significant decrease (P < 0.01) in 70% of workers post-exposure	Occupational exposure	[18]

Key Experimental Protocols

- Test Organism: Male rabbits (*Oryctolagus cuniculus*).
- Dosing: Oral administration of one-tenth of the LD50 of **Profenofos** 500 EC.
- Exposure Duration: 11 and 15 days.
- Endpoints Measured:
 - Body Weight: Measured before and after the treatment period.
 - Testicular Weight: Weighed after dissection at the end of the experiment.
 - Histopathology: Microscopic examination of the testes to evaluate the condition of Leydig cells, seminiferous tubules, and interstitial space.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Profenofos has been shown to disrupt the delicate hormonal balance of the HPG axis, which is fundamental for reproduction.^[2] This disruption can occur at multiple levels, from the synthesis and release of hormones in the brain to their action on the gonads.



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Caption: Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis by **profenofos**.

Conclusion

The evidence presented in this technical guide clearly demonstrates that **profenofos** is an endocrine-disrupting chemical with significant adverse effects on the wildlife. Across diverse taxa, including fish, amphibians, birds, and mammals, **profenofos** exposure has been linked to reproductive and developmental toxicities. These effects are mediated through the disruption of crucial hormonal pathways, most notably the hypothalamic-pituitary-gonadal axis.

For researchers and scientists, the provided data and experimental protocols offer a foundation for further investigation into the mechanisms of **profenofos**-induced endocrine disruption and for the development of more sensitive and specific biomarkers of exposure. For drug development professionals, this information underscores the importance of considering endocrine disruption potential in the safety assessment of new chemical entities. A deeper understanding of how chemicals like **profenofos** interact with the endocrine system is paramount for protecting both wildlife and human health.

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